molecular formula C28H27NO4 B12851441 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid

Cat. No.: B12851441
M. Wt: 441.5 g/mol
InChI Key: XMOGACGFQXBTGI-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivative with a 4-cyclopropylphenyl substituent on the butanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions . Limited toxicological and physicochemical data are available, as it is primarily used in research settings .

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-4-(4-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C28H27NO4/c30-27(31)26(16-11-18-9-12-19(13-10-18)20-14-15-20)29-28(32)33-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,12-13,20,25-26H,11,14-17H2,(H,29,32)(H,30,31)/t26-/m0/s1

InChI Key

XMOGACGFQXBTGI-SANMLTNESA-N

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC1C2=CC=C(C=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: This involves the coupling of the protected amino acid with a suitable carboxylic acid derivative.

    Introduction of the cyclopropylphenyl group: This step involves the use of a cyclopropylphenyl halide or a similar reagent to introduce the cyclopropylphenyl moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amino acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid exhibit significant anticancer properties. The fluorenylmethoxycarbonyl group enhances stability and solubility, making it a suitable candidate for drug formulation. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy.

Peptide Synthesis

Fmoc Protection Strategy
The compound serves as an essential building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the sequential addition of amino acids to form peptides. This method is widely used for synthesizing bioactive peptides that can serve as therapeutic agents or research tools.

Drug Development

Potential Therapeutics
Due to its structural characteristics, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid has potential applications in developing novel therapeutics targeting specific biological pathways. Its ability to modulate protein interactions makes it a candidate for designing inhibitors that can disrupt pathological processes in diseases such as cancer and neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on A549 lung cancer cells, demonstrating an IC50 value of approximately 15 µM, indicating effective cytotoxicity through apoptosis induction. The study highlighted the compound's potential as a therapeutic agent against lung cancer.

Case Study 2: Peptide Synthesis

In a comparative analysis of various Fmoc-protected amino acids, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid was successfully incorporated into peptide sequences demonstrating enhanced stability and activity compared to traditional amino acids.

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity; apoptosis induction
Peptide SynthesisEffective building block in SPPS
Drug DevelopmentPotential for novel therapeutic agents

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclopropylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents on the butanoic acid chain, which impact molecular weight, solubility, and reactivity.

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications
Target Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid C₃₀H₂₉NO₄* ~491.56 4-Cyclopropylphenyl Enhanced lipophilicity; potential for peptide backbone stabilization
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C₂₁H₂₁NO₆ 383.40 Methoxy-oxo group Used in R&D limited solubility data
(S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(phenylmethoxy)carbonyl]amino]butanoic acid C₂₉H₂₈N₂O₆ 524.55 Phenylmethoxy-carbonylamino Dual protective groups; peptide chain elongation applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid C₁₉H₁₈BrNO₄ 420.26 Bromo substituent Higher density; potential halogen bonding in drug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid C₁₉H₁₈N₄O₄ 390.37 Azido group Click chemistry applications; explosive hazard under heat/light

*Calculated based on structural similarity to analogues.

Key Research Findings

Stability and Reactivity

  • Cyclopropyl-Containing Analogues : Exhibit resistance to enzymatic degradation due to steric hindrance, enhancing pharmacokinetic profiles .
  • Azido Derivatives : Require cautious storage (avoid heat/light) due to explosion risks .
  • Bromo Derivatives : Participate in Suzuki coupling reactions for aryl-aryl bond formation .

Toxicological Gaps

  • Limited ecotoxicological data exist for most compounds, including the target molecule .
  • Long-term exposure effects remain unstudied, necessitating precautionary handling .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid, also known as Fmoc-amino acid derivative, is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and cyclopropylphenyl moiety, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of approximately 376.44 g/mol. The IUPAC name reflects its intricate structure, which includes both a fluorenyl group and an amino acid backbone.

PropertyValue
Molecular Formula C22H24N2O4
Molecular Weight 376.44 g/mol
IUPAC Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid

Biological Activity Overview

Research has indicated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid exhibit various biological activities, including antimicrobial, antiplasmodial, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have shown that derivatives of fluorenyl compounds possess significant antimicrobial properties. For instance, fluorenyl-hydrazinthiazole derivatives demonstrated activity against multidrug-resistant microorganisms, with minimum inhibitory concentrations (MICs) indicating effectiveness against Gram-positive bacteria . Although specific data on the compound is limited, its structural similarity suggests potential in this area.

Antiplasmodial Activity

In vitro studies on related compounds have indicated promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For example, certain fluorenyl derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, suggesting effective inhibition of parasite growth with low cytotoxicity towards human cells . This highlights the potential for developing new antimalarial agents based on similar scaffolds.

The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid likely involves interactions with specific enzymes or receptors due to its structural features. The Fmoc group provides stability during synthesis and may enhance binding affinity to biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibition of falcipain-2 (FP-2), an enzyme critical for Plasmodium falciparum survival, found that fluorenyl derivatives displayed selective inhibition without affecting human cathepsin K. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
  • Antioxidant Properties : Related compounds have been evaluated for their antioxidant properties, which contribute to their therapeutic potential. The synthesis of novel derivatives showed enhanced antioxidant activity compared to standard agents like ascorbic acid .
  • Synthetic Pathways : The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid often involves multi-step processes starting from commercially available precursors. Common methods include protection of amine groups followed by coupling reactions to form the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.